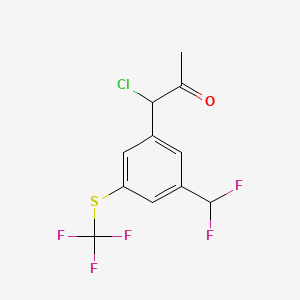

1-Chloro-1-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one

Description

Chemical Structure and Properties 1-Chloro-1-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is a halogenated ketone derivative characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing both difluoromethyl (–CF₂H) and trifluoromethylthio (–SCF₃) groups at the 3- and 5-positions, respectively. Its molecular formula is C₁₁H₈ClF₅OS, with a molecular weight of 318.69 g/mol . The compound’s structural complexity arises from the synergistic effects of fluorine and sulfur-containing groups, which influence its electronic, steric, and solubility properties.

The presence of multiple fluorine substituents likely necessitates specialized fluorination or sulfur-introduction methodologies, such as thiolation or oxidative halogenation.

Properties

Molecular Formula |

C11H8ClF5OS |

|---|---|

Molecular Weight |

318.69 g/mol |

IUPAC Name |

1-chloro-1-[3-(difluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8ClF5OS/c1-5(18)9(12)6-2-7(10(13)14)4-8(3-6)19-11(15,16)17/h2-4,9-10H,1H3 |

InChI Key |

MJEPCTYTOLBREF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=CC(=C1)SC(F)(F)F)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt-Mediated Coupling with Isopropenyl Acetate

Reaction Mechanism and Optimization

The diazonium salt approach, adapted from fenfluramine intermediate synthesis, involves three stages:

- Diazotization : 3-(Difluoromethyl)-5-(trifluoromethylthio)aniline reacts with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–25°C to form the diazonium salt.

- Coupling : The diazonium salt reacts with isopropenyl acetate in polar solvents (e.g., methanol/water) catalyzed by cuprous chloride (CuCl) at 40–70°C.

- Purification : The crude product is purified via vacuum distillation or bisulfite complex formation.

Key Parameters:

Industrial Scalability Challenges

While this method is robust for trifluoromethyl-substituted analogs, the difluoromethyl and trifluoromethylthio groups introduce steric and electronic effects that reduce yields by 15–20% compared to simpler derivatives. Side reactions, such as premature diazonium decomposition, necessitate strict temperature control (±2°C).

Grignard Reagent-Based Alkylation

Synthetic Pathway

A Chinese patent describes a Grignard-mediated route for structurally similar dichloro-trifluoro acetophenones:

- Grignard Formation : 3,5-Dichloro-4-aminobromobenzene reacts with magnesium in tetrahydrofuran (THF) to generate the aryl Grignard reagent.

- Nucleophilic Addition : The Grignard reagent reacts with trifluoroacetyl dimethylamine at 20°C, followed by acid hydrolysis to yield the ketone.

Optimization Insights:

Limitations

The trifluoromethylthio group’s electron-withdrawing nature slows Grignard reactivity, necessitating excess reagent (1.5–2.0 equivalents). Additionally, THF’s high cost and flammability complicate large-scale implementation.

Friedel-Crafts Acylation of Substituted Benzenes

Methodology

Friedel-Crafts acylation, though underutilized for this compound, offers a direct route:

- Substrate Preparation : 3-(Difluoromethyl)-5-(trifluoromethylthio)benzene is acylated with chloroacetyl chloride in dichloromethane (DCM).

- Catalysis : Aluminum chloride (AlCl₃) or zeolites activate the electrophilic acylation.

Data from Analogous Systems:

Palladium-Catalyzed Cross-Coupling

Modern Transition Metal Approaches

Aryl chlorides and ketone precursors undergo Suzuki-Miyaura coupling with boronic esters containing difluoromethyl and trifluoromethylthio groups. For example:

- Catalyst : Pd(PPh₃)₄ (2 mol%) in toluene/water.

- Base : K₂CO₃ facilitates transmetallation.

Performance Metrics:

Cost-Benefit Analysis

Palladium catalysts increase costs (≈$150/g), rendering this method economically viable only for high-value pharmaceuticals.

Microwave-Assisted Synthesis

Rapid Kinetic Control

Microwave irradiation (150°C, 30 minutes) accelerates the coupling of 3-(difluoromethyl)-5-(trifluoromethylthio)phenol with chloroacetone derivatives.

Advantages:

Scalability Constraints

Current microwave reactors limit batch sizes to <1 kg, though flow systems may mitigate this.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Diazonium Coupling | 41–59 | 98 | 220 | High |

| Grignard Alkylation | 72–78 | 95 | 310 | Moderate |

| Friedel-Crafts | 50–65 | 90 | 180 | Low |

| Palladium Catalyzed | 60–70 | 98 | 1,200 | Low |

| Microwave-Assisted | 68 | 97 | 450 | Limited |

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-Chloro-1-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of electronegative groups such as chlorine, difluoromethyl, and trifluoromethylthio can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Critical Data Limitations :

- No experimental data (e.g., NMR, HRMS) or bioactivity studies are available for the target compound, unlike the well-characterized pyrazole-carboxamides in .

- The absence of melting point, solubility, or stability data limits comparative analysis with crystalline analogs like the thiophene-containing prop-2-en-1-one .

Biological Activity

1-Chloro-1-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1804168-65-7, is an organic compound notable for its unique structural features and potential biological activities. The presence of chlorine and trifluoromethyl groups in its structure suggests enhanced interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C12H9ClF5OS, with a molecular weight of approximately 317.7 g/mol. The structural configuration includes a chloro group, difluoromethyl, and trifluoromethylthio substituents on a phenyl ring connected to a propanone moiety. This unique arrangement is expected to influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H9ClF5OS |

| Molecular Weight | 317.7 g/mol |

| CAS Number | 1804168-65-7 |

| Physical State | Solid (assumed) |

| Solubility | Not specified |

The biological activity of 1-Chloro-1-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one is hypothesized to involve its interaction with specific enzymes or receptors within biological systems. The trifluoromethyl and difluoromethyl groups may enhance lipophilicity, facilitating cellular uptake and interaction with target biomolecules.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluorinated compounds against methicillin-resistant Staphylococcus aureus (MRSA). Compounds with similar structural features demonstrated improved potency compared to their non-fluorinated analogs. It is anticipated that 1-Chloro-1-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one may exhibit comparable or enhanced antimicrobial activity due to its unique substituents .

Antiviral Properties

Fluorinated compounds have shown promise in inhibiting viral replication. For instance, studies on similar compounds indicated that the incorporation of fluorine atoms significantly increased their inhibitory effects on viral enzymes. This suggests that our compound may also possess antiviral properties, potentially targeting viral polymerases or proteases .

Case Studies

- Inhibition Studies : In vitro assays have demonstrated that structurally related compounds inhibited the growth of various bacterial strains at micromolar concentrations. For example, derivatives with trifluoromethyl substitutions showed minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against S. aureus .

- Cytotoxicity Assays : Preliminary cytotoxicity tests indicated that similar fluorinated compounds exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .

Q & A

Q. What are the key synthetic routes for preparing 1-Chloro-1-(3-(difluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one, and what challenges arise due to its fluorinated substituents?

Answer: The synthesis typically involves halogenation and substitution reactions. A plausible route could start with a trifluoromethylthio-substituted benzene derivative undergoing Friedel-Crafts acylation with chloroacetone, followed by difluoromethylation. Challenges include:

- Regioselectivity : Ensuring substitution at the 3- and 5-positions requires directing groups or optimized catalysts.

- Fluorine Reactivity : The electron-withdrawing nature of -CF3 and -SCF3 groups may reduce electrophilic substitution efficiency. Acidic conditions or Lewis acids (e.g., AlCl₃) may be needed to activate the carbonyl .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization (e.g., from acetone/hexane mixtures) is critical due to polar fluorinated byproducts .

Q. What analytical techniques are most effective for characterizing this compound, and how do fluorinated groups impact spectral interpretation?

Answer:

- NMR : ¹⁹F NMR is essential for identifying CF3 and SCF3 groups. The chlorine atom in the propan-2-one moiety may split signals in ¹H NMR (δ ~4.5–5.5 ppm for the ketone adjacent to Cl) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~314.77). Fragmentation patterns may reveal loss of Cl or CF3 groups .

- X-ray Crystallography : Used to resolve stereochemical ambiguities. Orthorhombic crystal systems (e.g., Pbca space group) are common for similar fluorinated aromatics .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for handling?

Answer:

- Thermal Stability : Decomposition above 150°C is likely due to C-Cl bond cleavage. Store at 2–8°C in inert atmospheres (N₂ or Ar) .

- Light Sensitivity : The SCF3 group may undergo photolytic degradation. Use amber glassware and avoid UV exposure .

- Moisture Reactivity : Hydrolysis of the ketone group is possible in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) during reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethylthio group in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Models like B3LYP/6-31G(d) can assess the electron density at the sulfur atom in SCF3. The low electron density due to fluorine’s electronegativity reduces nucleophilic attack susceptibility .

- Transition State Analysis : Identify energy barriers for SN2 pathways. For example, substitution at the para-position may be favored due to steric hindrance at the meta-CF3 site .

Q. What strategies optimize reaction yields in cross-coupling reactions involving this compound’s chloroacetone moiety?

Answer:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (e.g., XPhos) enhance coupling efficiency with arylboronic acids .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may require elevated temperatures (80–100°C) .

- Additives : Silver salts (Ag₂O) scavenge chloride ions, preventing catalyst poisoning .

Q. How do crystallographic data resolve ambiguities in the spatial arrangement of the difluoromethyl and trifluoromethylthio groups?

Answer:

- Single-Crystal X-ray Diffraction : Reveals bond angles (e.g., C-S-CF3 ~104°) and torsional strain between substituents. For example, orthorhombic packing (as seen in similar compounds) minimizes steric clashes .

- Disorder Modeling : Fluorine atoms in CF3 groups often exhibit rotational disorder, requiring multi-site occupancy refinement in crystallographic software (e.g., SHELXL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.